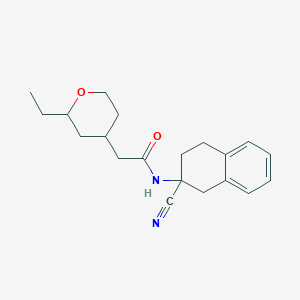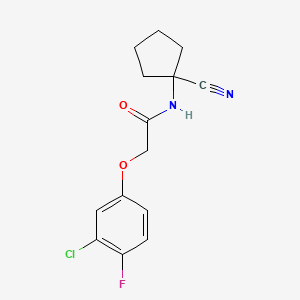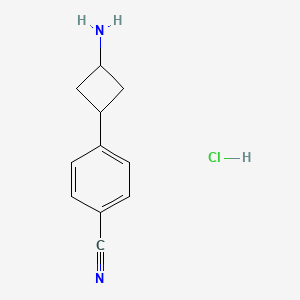
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide, also known as CDDO-EA, is a synthetic triterpenoid compound that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide involves the activation of the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification genes. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification genes, which helps to protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the activation of the Nrf2 pathway, the inhibition of inflammatory cytokines and chemokines, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-oxidant properties, which helps to protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. However, one limitation is that the compound is relatively insoluble in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide, including its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide involves several steps, including the condensation of 2-cyano-3,4-dihydro-2-naphthaldehyde with ethyl 4-bromobutyrate, followed by reduction with lithium aluminum hydride to yield the intermediate 2-(2-ethyloxan-4-yl)acetaldehyde. This intermediate is then reacted with N-cyanoimido carbonate to produce the final product, this compound.
科学的研究の応用
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-18-11-15(8-10-24-18)12-19(23)22-20(14-21)9-7-16-5-3-4-6-17(16)13-20/h3-6,15,18H,2,7-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRECXDWADVTFLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)CC(=O)NC2(CCC3=CC=CC=C3C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(3-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2998419.png)
![3-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998422.png)

![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)


![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)
![Methyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B2998435.png)



![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)
